molecular formula C21H22N4O4S B4052170 2-(3,5-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide

2-(3,5-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide

Cat. No.: B4052170
M. Wt: 426.5 g/mol
InChI Key: WFFKBFWGAIONAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,5-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide is 426.13617637 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Nonnucleoside Inhibitors

  • This compound has been investigated for its role as a selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication. It interferes with viral DNA maturation and packaging of monomeric genome lengths, indicating its potential use in antiviral therapies (Buerger et al., 2001).

Synthesis of Novel Substituted Compounds

  • The compound has been used in the synthesis of new chemical structures. For instance, novel substituted 1,5-benzothiazepines incorporating the sulfonyl group have been synthesized using analogs of this compound (Chhakra et al., 2019).

Fluorescent Molecular Probes

  • Derivatives of this compound have been developed as new fluorescent solvatochromic dyes. These compounds demonstrate strong solvent-dependent fluorescence, suggesting their application in developing ultra-sensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).

Crystal Structure Analysis

  • Studies have also been conducted on the crystal structures of pyrimethamine derivatives, which are closely related to this compound. These structures are significant in understanding the interactions and potential applications in various chemical and biological fields (Balasubramani et al., 2007).

Antimicrobial Evaluation

  • Another area of research includes the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, showcasing potential in developing new antimicrobial agents (Alsaedi et al., 2019).

Heterocyclic Synthesis

  • The compound is also used in heterocyclic synthesis, contributing to the creation of new polyfunctionally substituted pyridine and pyrazole derivatives (Harb et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses, such as in pharmaceuticals or materials science .

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-14-11-15(2)13-18(12-14)29-16(3)20(26)24-17-5-7-19(8-6-17)30(27,28)25-21-22-9-4-10-23-21/h4-13,16H,1-3H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFKBFWGAIONAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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